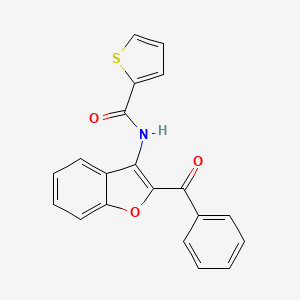![molecular formula C25H28N4O3S2 B15025207 Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B15025207.png)
Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Vorbereitungsmethoden
The synthesis of Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and high temperatures.
Introduction of the tert-butyl and phenyl groups: These groups are introduced through substitution reactions, often using reagents like tert-butyl chloride and phenyl bromide in the presence of catalysts.
Attachment of the ethyl 2-sulfanylacetate moiety: This final step involves the reaction of the intermediate compound with ethyl 2-sulfanylacetate under mild conditions to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate can be compared with other similar compounds, such as:
Benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit similar biological activities but with varying potency and selectivity.
Triazolopyrimidine derivatives: These compounds have a similar triazolopyrimidine core but lack the benzothieno moiety. They may have different biological activities and applications.
The uniqueness of Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate lies in its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C25H28N4O3S2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
ethyl 2-[(13-tert-butyl-8-oxo-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C25H28N4O3S2/c1-5-32-19(30)14-33-24-27-26-23-28(16-9-7-6-8-10-16)21(31)20-17-12-11-15(25(2,3)4)13-18(17)34-22(20)29(23)24/h6-10,15H,5,11-14H2,1-4H3 |
InChI-Schlüssel |
FLIFEESKIPASKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NN=C2N1C3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B15025124.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B15025135.png)
![ethyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025137.png)
![(5Z)-5-(3-bromobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025142.png)
![9-Chloro-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15025146.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine](/img/structure/B15025159.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15025161.png)
![N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025172.png)
![2-[(2-Methylphenoxy)methyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B15025177.png)

![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B15025182.png)
![2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B15025185.png)
![Methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B15025215.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B15025219.png)
